p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside

Description

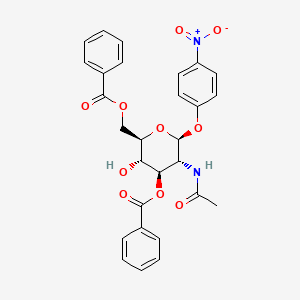

p-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-β-D-glucopyranoside is a synthetic glycoside derivative widely used in glycobiology and enzymology. Its structure features a β-D-glucosamine backbone with a p-nitrophenyl aglycone, benzoyl protecting groups at the 3- and 6-hydroxyl positions, and an acetamido group at C-2. This compound is pivotal in studying glycosidase activity due to the p-nitrophenyl group, which acts as a chromogenic leaving group, enabling real-time monitoring of enzymatic hydrolysis .

Properties

Molecular Formula |

C28H26N2O10 |

|---|---|

Molecular Weight |

550.5 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate |

InChI |

InChI=1S/C28H26N2O10/c1-17(31)29-23-25(40-27(34)19-10-6-3-7-11-19)24(32)22(16-37-26(33)18-8-4-2-5-9-18)39-28(23)38-21-14-12-20(13-15-21)30(35)36/h2-15,22-25,28,32H,16H2,1H3,(H,29,31)/t22-,23-,24-,25-,28-/m1/s1 |

InChI Key |

PGMLFNAQJLVCQA-JWJHGQTKSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis often begins with p-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside or its acetylated derivatives. For example, p-nitrophenyl 2-acetamido 3,4-di-O-acetyl-2-deoxy-β-D-glucopyranoside is a common precursor, which can be selectively manipulated to introduce benzoyl groups at desired positions.

Selective Benzoylation

Selective benzoylation at the 3 and 6 hydroxyl groups is achieved using benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions are optimized to avoid over-benzoylation or acylation of the acetamido group.

Typical conditions:

| Reagent | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|

| Benzoyl chloride | Pyridine | 0°C to RT | 2-4 hours | Controlled addition to avoid side reactions |

| Triethylamine | Dichloromethane | 0°C to RT | 3 hours | Alternative base for milder conditions |

The selective benzoylation is confirmed by NMR spectroscopy, showing characteristic shifts for benzoyl esters at positions 3 and 6.

Introduction of p-Nitrophenyl Group

The p-nitrophenyl group is introduced at the anomeric center typically by glycosylation reactions using p-nitrophenol as the nucleophile or by displacement of a suitable leaving group such as a halide or trichloroacetimidate.

An example procedure:

- Starting from 2-acetamido-2-deoxy-3,6-di-O-benzoyl-β-D-glucopyranosyl chloride.

- React with p-nitrophenol in the presence of a promoter such as silver triflate or a Lewis acid catalyst.

- Reaction conditions: dichloromethane, 0°C to room temperature, 2-6 hours.

This step yields p-nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-β-D-glucopyranoside with high β-selectivity due to neighboring group participation of the acetamido group.

Deprotection and Purification

If protecting groups other than benzoyl are present, such as acetyl or methoxybenzylidene groups, they are removed under mild acidic or basic conditions without disturbing the benzoyl esters.

Typical deprotection:

- Acidic hydrolysis using dilute trifluoroacetic acid or acetic acid.

- Basic hydrolysis using sodium methoxide in methanol (careful to avoid benzoyl ester cleavage).

Purification is achieved by crystallization or chromatography (silica gel column chromatography) using appropriate solvent systems such as ethyl acetate/hexanes mixtures.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Characterization Techniques |

|---|---|---|---|

| Selective benzoylation | Benzoyl chloride, pyridine, 0°C to RT, 3 hours | 85-90 | ^1H NMR, ^13C NMR, IR |

| Glycosylation | p-Nitrophenol, glucopyranosyl chloride, AgOTf, DCM, 0°C to RT, 4 hours | 75-80 | ^1H NMR (β-anomer), MS, HPLC |

| Deprotection (if needed) | TFA or NaOMe in MeOH, RT, 1-2 hours | 90-95 | TLC, NMR, melting point analysis |

Analytical Characterization

Nuclear Magnetic Resonance Spectroscopy (NMR):

The ^1H NMR spectrum shows characteristic aromatic signals of the p-nitrophenyl group around δ 7.4-8.3 ppm and the acetamido methyl singlet near δ 2.0 ppm. Benzoyl esters give aromatic multiplets between δ 7.3-8.1 ppm. The anomeric proton appears as a doublet around δ 5.0-5.5 ppm with a coupling constant indicative of β-configuration (~7-8 Hz).Mass Spectrometry (MS):

Molecular ion peaks consistent with the calculated molecular weight confirm the compound’s identity.Infrared Spectroscopy (IR):

Bands for amide carbonyl (~1650 cm^-1), ester carbonyl (~1720 cm^-1), and nitro group (~1520 and 1345 cm^-1) are observed.High-Performance Liquid Chromatography (HPLC):

Used to assess purity and confirm the absence of regioisomeric or stereoisomeric impurities.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside undergoes various chemical reactions, including:

Acylation and Deacylation: The compound can undergo acylation to introduce protective groups and deacylation to remove them.

Common Reagents and Conditions

Common reagents used in these reactions include acids and bases for hydrolysis, and acylating agents like acetic anhydride for acylation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions include p-nitrophenol and various acylated derivatives of the glucopyranoside .

Scientific Research Applications

p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside is widely used in scientific research, particularly in:

Biochemistry: As a substrate for glycosidase enzymes, it helps in studying enzyme specificity and activity.

Carbohydrate Metabolism: It is used to investigate the metabolic pathways involving glycosides.

Glycan Synthesis: The compound is employed in the synthesis of complex oligosaccharides and glycoconjugates.

Cell Signaling: It aids in studying molecular recognition events and cell signaling pathways.

Mechanism of Action

The mechanism of action of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-glucopyranoside involves its hydrolysis by glycosidase enzymes. The acetamido and benzoyl groups are cleaved, releasing p-nitrophenol, which can be detected spectrophotometrically. This reaction helps in understanding the enzyme’s catalytic mechanism and substrate recognition .

Comparison with Similar Compounds

Substituent Variations: Benzoyl vs. Acetyl Protecting Groups

Key Observations :

- Benzoyl vs. Acetyl: Benzoyl groups increase steric hindrance and lipophilicity, slowing enzymatic hydrolysis compared to acetylated analogs. This makes benzoylated derivatives suitable for assays requiring delayed release of p-nitrophenol .

- Positional Isomerism: The 3,6-di-O-benzoyl derivative avoids steric clashes at C-4, preserving substrate compatibility with enzymes targeting natural glycosaminoglycans (e.g., hyaluronidases) .

Aglycone Modifications: p-Nitrophenyl vs. Other Aryl Groups

Key Observations :

Glycosidic Linkage and Stereochemistry

Key Observations :

Biological Activity

Chemical Identity

- Name : p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-β-D-glucopyranoside

- Molecular Formula : C28H26N2O10

- Molecular Weight : 550.51 g/mol

- CAS Number : Not specified in the sources but related compounds have CAS numbers like 132498-72-7 for similar structures .

This compound is a derivative of glucosamine and has been studied for its biological activity, particularly in enzymatic assays and as a substrate in various biochemical applications.

Enzymatic Applications

p-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-β-D-glucopyranoside has been utilized as a substrate in enzyme assays, particularly for glycosidases. The p-nitrophenyl group allows for colorimetric detection of enzymatic activity, as the cleavage of the glycosidic bond releases p-nitrophenol, which can be quantified spectrophotometrically.

Case Studies and Research Findings

- Glycosidase Activity Assays :

- Antimicrobial Properties :

-

Plant Interaction Studies :

- In plant studies, compounds similar to this glucoside have been shown to interact with plant metabolism, potentially influencing growth and resistance mechanisms against pathogens. For instance, studies on Arabidopsis thaliana demonstrated that such compounds can be glucosylated by associated microorganisms, suggesting a role in detoxification processes .

Comparative Activity Table

Q & A

Q. How can researchers synthesize p-nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-β-D-glucopyranoside, and what key steps ensure high yield and purity?

Methodological Answer: Synthesis typically involves sequential benzoylation and glycosylation. Start with a protected glucosamine derivative (e.g., 2-acetamido-2-deoxy-D-glucose). Benzoylate hydroxyl groups at positions 3 and 6 using benzoyl chloride in pyridine . For glycosylation, activate the anomeric position with a trichloroacetimidate or bromide donor and couple with p-nitrophenol under Lewis acid catalysis (e.g., BF₃·Et₂O). Monitor reaction progress via TLC (heptane/acetone 3:7, Rf ~0.4–0.5) and purify using silica gel chromatography. Yield optimization (~40–50%) requires strict anhydrous conditions and stoichiometric control .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- <sup>1</sup>H-NMR : Key signals include aromatic protons (δ 7.4–8.0 ppm for benzoyl and p-nitrophenyl groups), anomeric proton (δ ~5.6 ppm, J1,2 ~8 Hz for β-configuration), and acetamido protons (δ ~2.0 ppm) .

- HRMS : Confirm molecular weight (e.g., m/z [M + Na]<sup>+</sup> calculated for C32H40N2O19: 779.2123) .

- TLC/HPLC : Monitor purity (≥95%) with heptane/acetone solvent systems .

Q. How is this compound utilized as a substrate in glycosidase activity assays?

Methodological Answer: The p-nitrophenyl aglycone serves as a chromogenic reporter. Incubate the compound with target enzymes (e.g., β-N-acetylhexosaminidases) in buffered solutions (pH 4.5–5.5, 37°C). Enzymatic cleavage releases p-nitrophenol, quantified spectrophotometrically at 405 nm. Adjust substrate concentration (0.1–5 mM) to determine Km and Vmax .

Advanced Research Questions

Q. How can researchers resolve contradictions in substrate specificity observed across glycosidase isoforms?

Methodological Answer: Contradictions arise from enzyme active-site variations. For example, fungal β-N-acetylhexosaminidases hydrolyze 4-deoxy derivatives efficiently (85% activity vs. wild-type substrates), while mammalian isoforms show reduced activity . Use:

Q. What strategies optimize transglycosylation reactions using this compound as a glycosyl donor?

Methodological Answer: To synthesize oligosaccharides:

- Donor concentration : Use 75 mM donor and 300 mM acceptor (e.g., GlcNAc) for efficient transfer .

- Catalyst choice : Talaromyces flavus β-N-acetylhexosaminidase yields 52% disaccharide products under mild conditions (35°C, 5–6 hours) .

- Purification : Separate products via size-exclusion chromatography (Sephadex LH-20) and confirm structures by <sup>13</sup>C-NMR .

Q. How can computational methods predict enzymatic interactions with modified derivatives?

Methodological Answer:

- Molecular dynamics (MD) : Simulate enzyme-substrate binding using AMBER or GROMACS. Focus on conserved residues (e.g., Asp/Arg in β-N-acetylhexosaminidase catalytic pockets) .

- QM/MM calculations : Analyze transition states for hydrolysis/transfer reactions. For example, 4-deoxy derivatives reduce activation energy in fungal enzymes due to reduced steric hindrance .

Q. How can researchers troubleshoot low yields in benzoylation or glycosylation steps?

Methodological Answer:

- Benzoylation issues : Ensure complete acylation by using excess benzoyl chloride (3 eq.) and extended reaction times (12–24 hours). Monitor by TLC .

- Glycosylation failures : Use freshly activated donors (e.g., trichloroacetimidates) and molecular sieves to scavenge moisture. Test alternative catalysts (TMSOTf vs. BF₃·Et₂O) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

Q. How can this compound be applied in glycobiology beyond enzyme assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.